molecular formula C18H16N4O B8428275 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide

3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide

Cat. No.: B8428275
M. Wt: 304.3 g/mol
InChI Key: NGTVFGMXCVIGEV-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide: is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an amino group at the 3-position, a phenyl group at the 6-position, and a carboxamide group at the 2-position, where the nitrogen of the carboxamide is bonded to a phenylmethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-6-phenylpyrazine-2-carboxylic acid with benzylamine under dehydrating conditions can yield the desired compound. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group at the 3-position can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group at the 6-position can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine: Due to its potential biological activities, this compound is being explored as a lead compound in drug discovery. It is being investigated for its potential use in treating infections and cancer .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

  • 3-amino-6-phenylpyrazine-2-carboxamide
  • 3-amino-6-(4-methylphenyl)pyrazine-2-carboxamide
  • 3-amino-6-(4-chlorophenyl)pyrazine-2-carboxamide

Comparison: Compared to similar compounds, 3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide exhibits unique properties due to the presence of the phenylmethyl group. This substitution can influence its biological activity, making it more potent in certain applications. Additionally, the phenylmethyl group can enhance the compound’s solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

3-amino-N-benzyl-6-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C18H16N4O/c19-17-16(18(23)21-11-13-7-3-1-4-8-13)22-15(12-20-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,19,20)(H,21,23)

InChI Key

NGTVFGMXCVIGEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CN=C2N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-6-phenylpyrazine carboxylic acid (0.10 g, 0.47 mmol) in dichloromethane (3 mL) were added 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 0.11 g, 0.56 mmol), 1-hydroxybenzotriazole (HOBT, 75 mg, 0.56 mmol), and N-methylmorpholine (NMM, 56 mg, 0.56 mmol) at room temperature. The reaction was stirred for 15 min before benzylamine (0.56 mmol) was added. The reaction mixture was allowed to stir overnight. The reaction was diluted with ethyl acetate (200 mL) and washed with water (50 mL), saturated aqueous sodium bicarbonate (40 mL) and aqueous hydrochloric acid (30 mL), and saturated aqueous sodium chloride (25 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated at reduced pressure to afford product (91 mg, 67% yield) as light yellow solid: 1H NMR (400 MHz, CDCl3): δ 8.62 (s, 1H), 8.38 (br s, 1H), 7.84 (dd, 2H), 7.45 (m, 2H), 7.38 (m, 6H), 4.70 (d, 2H); MS (EI) for C18H16N4O: 305 (MH+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.56 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
67%

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